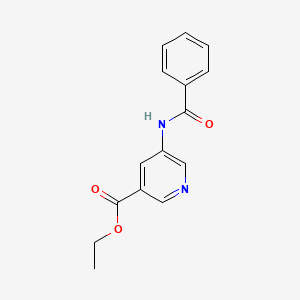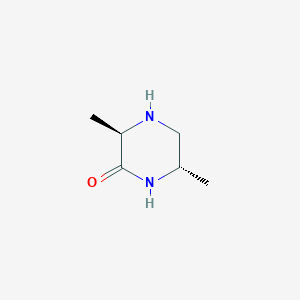![molecular formula C22H27ClN2O3 B14032853 Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structural motif where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of a chromanone derivative with a piperidine derivative, followed by the introduction of the benzyl and aminomethyl groups. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spiro linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and aminomethyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Research has indicated its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Spiro[chromane-2,4’-piperidine]-4-one: This compound shares a similar spiro structure but lacks the benzyl and aminomethyl groups.
Chroman-4-one derivatives: These compounds have a chromanone backbone and exhibit similar biological activities.
Uniqueness: Benzyl 4-(aminomethyl)spiro[chroman-2,4’-piperidine]-1’-carboxylate hydrochloride is unique due to its specific combination of functional groups and spiro structure, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H27ClN2O3 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
benzyl 4-(aminomethyl)spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H26N2O3.ClH/c23-15-18-14-22(27-20-9-5-4-8-19(18)20)10-12-24(13-11-22)21(25)26-16-17-6-2-1-3-7-17;/h1-9,18H,10-16,23H2;1H |
InChI Key |
ZJPCOYMMNRTFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC(C3=CC=CC=C3O2)CN)C(=O)OCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


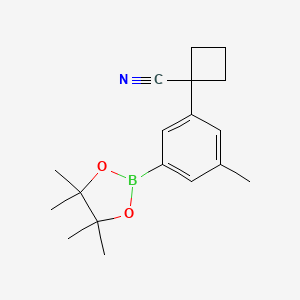
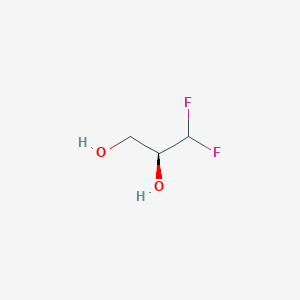
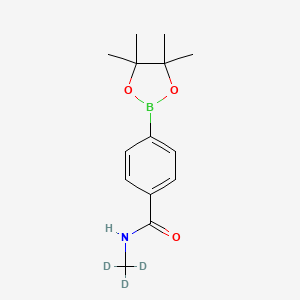
![Ethyl 1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14032778.png)
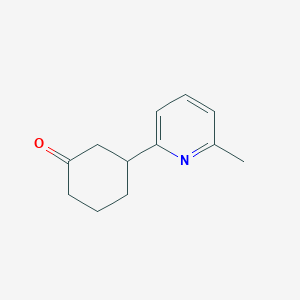
![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)
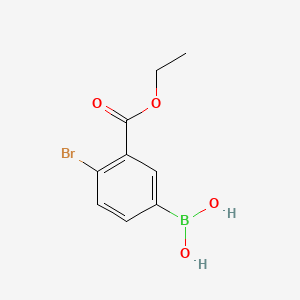
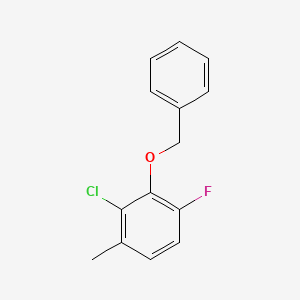
![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
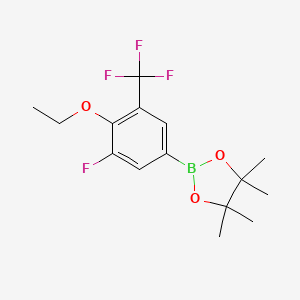
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)
